![molecular formula C12H17NO2 B275871 4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)
4-[(Butylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Butylamino)methyl]benzoic acid, also known as BAMBA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of benzoic acid, and its chemical structure includes a butylamino group attached to the benzene ring. BAMBA has shown promise in various research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-[(Butylamino)methyl]benzoic acid involves its ability to bind to specific receptors or enzymes in the body. This binding can lead to changes in cellular signaling pathways, gene expression, or other physiological processes. The precise mechanism of action of 4-[(Butylamino)methyl]benzoic acid is still under investigation and may vary depending on the specific application.
Biochemical and Physiological Effects
4-[(Butylamino)methyl]benzoic acid has been shown to have various biochemical and physiological effects, including changes in cellular metabolism, gene expression, and protein function. These effects may be beneficial in certain research applications, but they also raise concerns about potential side effects or unintended consequences.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(Butylamino)methyl]benzoic acid has several advantages for use in lab experiments, including its stability, solubility, and ability to fluoresce. However, there are also limitations to its use, such as potential toxicity or interference with other cellular processes. Careful consideration of these factors is necessary when using 4-[(Butylamino)methyl]benzoic acid in research experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(Butylamino)methyl]benzoic acid, including further investigation of its mechanism of action, exploration of its potential therapeutic applications, and development of new synthesis methods or derivatives. Additionally, 4-[(Butylamino)methyl]benzoic acid may have applications in fields such as environmental monitoring or materials science, which warrant further exploration.
Synthesemethoden
4-[(Butylamino)methyl]benzoic acid can be synthesized using a variety of methods, including the reaction of butylamine with 4-formylbenzoic acid or the reaction of 4-aminomethylbenzoic acid with butyl chloroformate. The synthesis of 4-[(Butylamino)methyl]benzoic acid requires careful attention to reaction conditions and purification methods to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-[(Butylamino)methyl]benzoic acid has been investigated for its potential use in a variety of scientific research applications, including as a fluorescent probe for detecting changes in pH and as a ligand for metal ion detection. Additionally, 4-[(Butylamino)methyl]benzoic acid has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C12H17NO2 |
---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-(butylaminomethyl)benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-8-13-9-10-4-6-11(7-5-10)12(14)15/h4-7,13H,2-3,8-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZNXHVOVIEXZWQB-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CCCCNCC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.